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molecular formula C5H4N4 B1249355 2-Azidopyridine CAS No. 39910-65-1

2-Azidopyridine

Cat. No. B1249355
M. Wt: 120.11 g/mol
InChI Key: DIABUJYZLNKYQJ-UHFFFAOYSA-N
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Patent
US07858800B2

Procedure details

Sodium azide (390 mg) was dissolved in 30 ml of methanol and cooled at −78° C., 6.0 ml of a methanolic solution of 740 mg of 1-fluoropyridinium triflate was dropped thereinto and the mixture was stirred for 4 hours. The solvent was evaporated in vacuo and the residue washed with 50 ml of diethyl ether to give 296 mg of the title compound in an ark oily crude product.
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
740 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[O-]S(C(F)(F)F)(=O)=O.F[N+:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CO>[N:1]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][N:14]=1)=[N+:2]=[N-:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
390 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
methanolic solution
Quantity
6 mL
Type
reactant
Smiles
Name
Quantity
740 mg
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F.F[N+]1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
WASH
Type
WASH
Details
the residue washed with 50 ml of diethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(=[N+]=[N-])C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 296 mg
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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